Arg-arg

Vue d'ensemble

Description

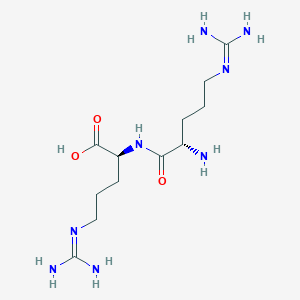

Arg-arg is a dipeptide formed from two L-arginine residues . It has a role as a Mycoplasma genitalium metabolite . It is also a natural product found in Brassica napus .

Synthesis Analysis

A methodology to synthesize stably charged Arg-tRNA Arg has been described, which would facilitate structural analysis . In the stably charged Arg-tRNA Arg, the ester linkage is replaced with an amide linkage, which is resistant to hydrolysis even at alkaline pH .Molecular Structure Analysis

The molecular formula of Arg-arg is C12H26N8O3 . The inherent instability of the ester linkage of the arginyl group to the tRNA, which is sensitive to hydrolysis at the physiological pH, makes it difficult to obtain structural information on how the arginyl transfer reaction is catalyzed .Physical And Chemical Properties Analysis

The discriminating properties of interface and surface regions are quantified by five physical-chemical descriptors developed previously . Spatial pair correlations of these descriptors in interface and surface areas were investigated, and log-odds ratios for interface and surface areas were compared .Applications De Recherche Scientifique

Cardiovascular Health

Arginylarginine plays a significant role in cardiovascular health due to its involvement in nitric oxide (NO) synthesis. NO is crucial for vascular function and blood pressure regulation. Supplementation with L-arginine, a precursor of Arginylarginine, has shown effectiveness in conditions like hypertension, atherosclerosis, and coronary heart disease. It helps in improving vascular function and reducing stress disorders associated with these diseases .

Sports Performance and Recovery

In the realm of sports science, Arginylarginine supplementation can enhance athletic performance. It contributes to better muscle recovery and increased endurance. Athletes may benefit from its ability to boost NO production, leading to improved oxygen and nutrient delivery to muscles during intense physical activity .

Adaptation to Hypoxia

Arginylarginine has a favorable effect on individuals’ capacity to adapt to hypoxia, which is a condition characterized by low oxygen levels. This application is particularly relevant in therapeutic practices where hypoxia is a concern, such as high-altitude training or certain clinical conditions .

Mitochondrial Function

The compound’s impact on mitochondrial oxidative phosphorylation processes is noteworthy. Arginylarginine supplementation can influence biochemical indices in individuals with varying capacities for adaptation to hypoxia, potentially improving mitochondrial function and energy production .

Food Biomarker

Arginylarginine has been detected in certain foods, such as poultry and pork. It could serve as a potential biomarker for the consumption of these foods, which is valuable for nutritional studies and food science research .

Mécanisme D'action

Target of Action

Arginylarginine, also known as Arg-Arg, primarily targets the production of nitric oxide in the body . Nitric oxide is a crucial compound that plays significant roles in various systems, including the cardiovascular system, immune system, and nervous system .

Mode of Action

Arginylarginine acts as a precursor to nitric oxide . The compound interacts with its targets, leading to the production of nitric oxide, which then influences various physiological processes. Nitric oxide is known for its vasodilatory properties, which can help regulate blood pressure and improve cardiovascular health .

Biochemical Pathways

Arginylarginine is involved in several metabolic pathways. It serves as a substrate for different metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology . The availability, synthesis, and catabolism of arginylarginine are highly interrelated aspects of immune responses . The arginase pathway, for instance, limits arginine availability for nitric oxide synthesis .

Pharmacokinetics

The pharmacokinetics of arginylarginine involves its absorption, distribution, metabolism, and excretion (ADME). A study on L-arginine, a related compound, suggests that the bioavailability of orally administered arginine is around 20%

Result of Action

The action of arginylarginine leads to molecular and cellular effects, primarily through the production of nitric oxide. This can result in vasodilation, improved immune response, and potentially beneficial effects on cardiovascular health . Additionally, arginylarginine’s role in immune cell biology can influence pro-inflammatory or anti-inflammatory immune outcomes .

Action Environment

The action, efficacy, and stability of arginylarginine can be influenced by various environmental factors. For instance, the presence of acidic residues, water molecules, and strong polarizable or negatively charged moieties from the binding site or bound ligand can impact the action of arginylarginine

Orientations Futures

Based on the recent achievements of resistome studies in multiple One-Health sectors, future directions for resistome research have been suggested to improve the understanding and control of ARG transmission . Another future direction is the development of new economical and environmentally friendly technologies to treat AMR in aquaculture wastewater .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLWNBVRVJYMBQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165745 | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Arg-arg | |

CAS RN |

15483-27-9 | |

| Record name | L-Arginyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15483-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

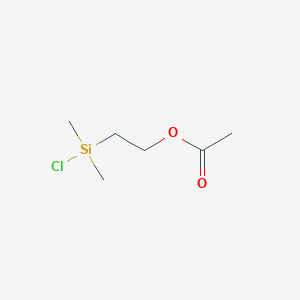

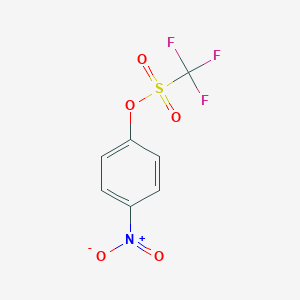

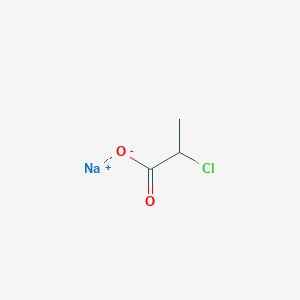

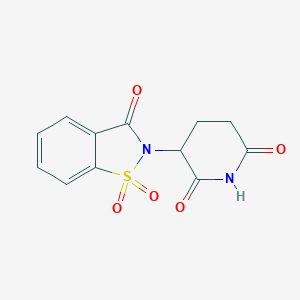

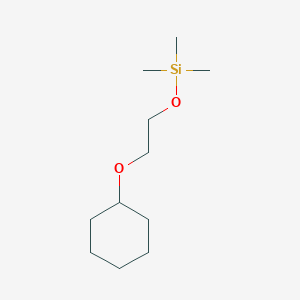

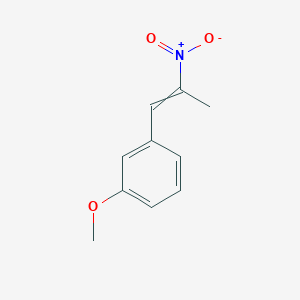

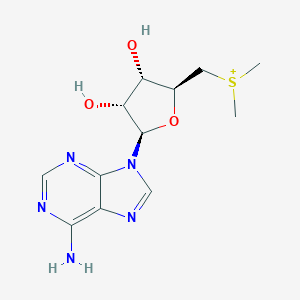

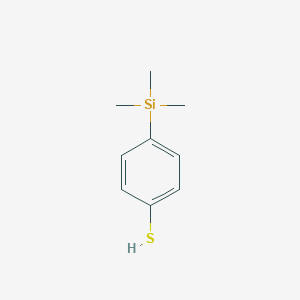

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.